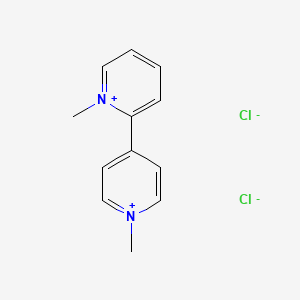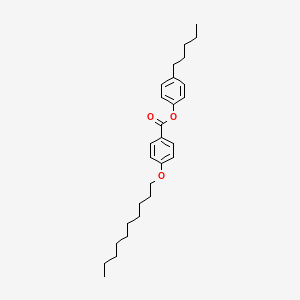
4-Pentylphenyl 4-(decyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-(decyloxy)benzoate: is a liquid crystal compound. Its chemical formula is C28H40O3 . The compound belongs to the class of mesogens , which exhibit liquid crystalline behavior due to their anisotropic molecular structure. Liquid crystals are essential in display technologies, such as LCD screens.
Preparation Methods
Synthetic Routes::
Esterification: The synthesis involves reacting with in the presence of an acid catalyst (e.g., sulfuric acid). The reaction forms the ester linkage.
Alkyl Halide Substitution: Alternatively, the compound can be prepared by reacting with (an alkyl halide) in a solvent like dichloromethane.
- Large-scale production typically employs the esterification method. The reaction is carried out in batch reactors or continuous flow systems.
Chemical Reactions Analysis
Reactions::
Hydrolysis: The compound can undergo hydrolysis (reaction with water) to regenerate the starting materials.
Ester Cleavage: Under acidic or basic conditions, the ester linkage can be cleaved, yielding the corresponding alcohol and carboxylic acid.
Hydrochloric acid (HCl): or for hydrolysis.
Acidic or basic conditions: for ester cleavage.
- Hydrolysis yields 4-pentylphenol and 4-(decyloxy)benzoic acid .
- Ester cleavage produces the alcohol and carboxylic acid components.
Scientific Research Applications
Liquid Crystal Displays (LCDs): The compound’s liquid crystalline properties make it valuable for display technologies.
Photonic Devices: It can be used in optical switches and modulators.
Drug Delivery Systems: Liquid crystals can serve as drug carriers due to their ordered structures.
Mechanism of Action
- The compound’s liquid crystalline behavior arises from its ability to align in specific orientations under external electric fields.
- In display devices, voltage-induced changes in molecular alignment lead to alterations in light transmission.
Comparison with Similar Compounds
- Its unique features include the pentyl group and the decyloxy substituent.
4-Pentylphenyl 4-(decyloxy)benzoate: is structurally related to other liquid crystal compounds, such as 4-pentylphenyl 4-(octyloxy)benzoate and 4-[(S,S)-2,3-epoxyhexyloxy]phenyl 4-(decyloxy)benzoate .
Properties
CAS No. |
113518-79-9 |
|---|---|
Molecular Formula |
C28H40O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C28H40O3/c1-3-5-7-8-9-10-11-13-23-30-26-21-17-25(18-22-26)28(29)31-27-19-15-24(16-20-27)14-12-6-4-2/h15-22H,3-14,23H2,1-2H3 |
InChI Key |
ZLZJMMPBUTVMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
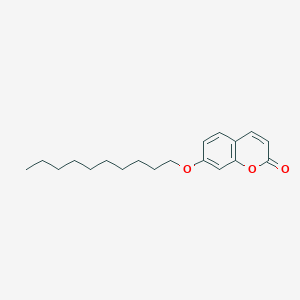
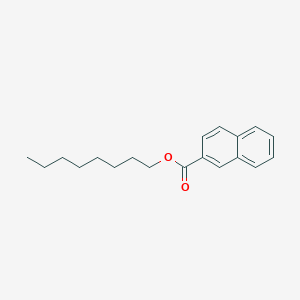
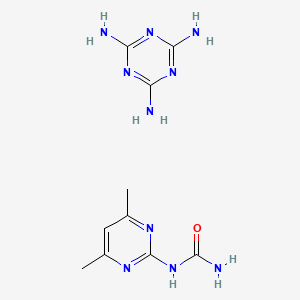
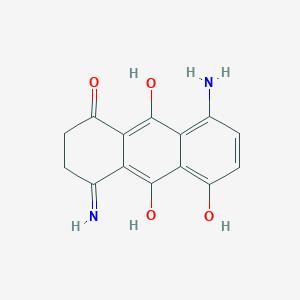
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
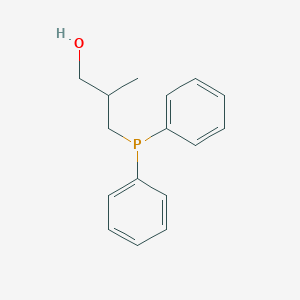
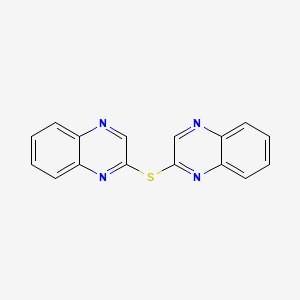
![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
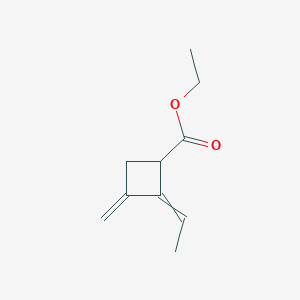
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)

